

Spectroscopic Analysis of 2-Propylisoquinolinium Bromide: An In-depth Technical Guide

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Compound of Interest

Compound Name:	2-Propylisoquinolinium bromide
CAS No.:	86377-01-7
Cat. No.:	B1590725

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This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of **2-Propylisoquinolinium bromide**, a quaternary isoquinolinium salt with potential applications in drug development and material science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction

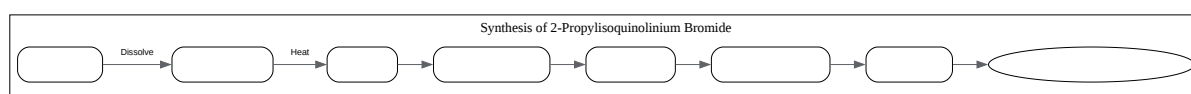
2-Propylisoquinolinium bromide belongs to the class of N-alkylated isoquinolinium salts. These compounds are of significant interest due to their diverse biological activities and applications as ionic liquids and phase-transfer catalysts. The precise structural elucidation and purity assessment of these salts are paramount for their application, necessitating a multi-faceted spectroscopic approach. This guide will delve into the core spectroscopic techniques essential for the unambiguous identification and characterization of **2-Propylisoquinolinium bromide**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of 2-Propylisoquinolinium Bromide

The synthesis of **2-Propylisoquinolinium bromide** is typically achieved through a straightforward quaternization reaction. This involves the nucleophilic attack of the nitrogen atom of isoquinoline on an alkyl halide, in this case, 1-bromopropane. The reaction is a classic example of an SN2 reaction.

Experimental Protocol: Synthesis of **2-Propylisoquinolinium Bromide**

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isoquinoline (1.0 eq.) in a suitable solvent such as acetonitrile or acetone.
- **Addition of Alkyl Halide:** To the stirred solution, add 1-bromopropane (1.2 eq.) dropwise at room temperature.
- **Reaction Condition:** The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (typically 4-6 hours), with the progress monitored by Thin Layer Chromatography (TLC).
- **Product Isolation:** Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
- **Purification:** The crude product is washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and then recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure **2-Propylisoquinolinium bromide**.



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Caption: Synthetic workflow for **2-Propylisoquinolinium bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

^1H NMR Spectroscopy

Principle: ^1H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The positive charge on the nitrogen atom in the isoquinolinium ring significantly deshields the adjacent protons, causing them to resonate at a higher chemical shift (downfield) compared to those in neutral isoquinoline.

Predicted ^1H NMR Spectrum: The ^1H NMR spectrum of **2-Propylisoquinolinium bromide** is expected to show distinct signals for the aromatic protons of the isoquinolinium core and the aliphatic protons of the propyl group.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1 (Isoquinolinium)	9.5 - 9.8	d	6-7	1H
Aromatic Protons	7.8 - 8.5	m	-	6H
N-CH ₂ (Propyl)	4.8 - 5.1	t	7-8	2H
CH ₂ (Propyl)	2.0 - 2.3	sextet	7-8	2H
CH ₃ (Propyl)	1.0 - 1.2	t	7-8	3H

Causality behind Predictions:

- H-1 Proton: The proton at the 1-position is the most deshielded due to the adjacent positively charged nitrogen and the anisotropic effect of the aromatic system.
- Aromatic Protons: The remaining aromatic protons will appear as a complex multiplet in the downfield region.

- **Propyl Group Protons:** The methylene protons attached to the nitrogen (N-CH₂) are deshielded by the positive charge and will appear as a triplet. The middle methylene protons will be a sextet due to coupling with both the N-CH₂ and the terminal methyl protons. The terminal methyl protons will appear as a triplet, being the most upfield of the propyl signals.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Similar to ¹H NMR, the carbons in the isoquinolinium ring, particularly those close to the nitrogen atom, will be deshielded.

Predicted ¹³C NMR Spectrum:

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-1 (Isoquinolinium)	145 - 150
Other Aromatic Carbons	125 - 140
N-CH ₂ (Propyl)	55 - 60
CH ₂ (Propyl)	22 - 26
CH ₃ (Propyl)	10 - 13

Causality behind Predictions:

- **Aromatic Carbons:** The carbons of the isoquinolinium ring will resonate in the typical aromatic region, with those closer to the nitrogen appearing further downfield.
- **Propyl Group Carbons:** The chemical shifts of the propyl carbons are influenced by the electronegativity of the adjacent nitrogen atom, with the N-CH₂ carbon being the most deshielded. The predicted values are based on data for similar N-alkylated systems.^[1]

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Propylisoquinolinium bromide** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.

- **Instrument Setup:** Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Use a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range.
- **^{13}C NMR Acquisition:** Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule.

Predicted IR Spectrum:

Vibrational Mode	Predicted Frequency (cm^{-1})	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 2960	Medium
C=N and C=C Stretch (Aromatic)	1500 - 1650	Strong
C-N Stretch	1300 - 1400	Medium
C-H Bending (Aromatic)	750 - 900	Strong

Causality behind Predictions:

- Aromatic and Aliphatic C-H Stretches: These are characteristic absorptions for the respective C-H bonds.
- C=N and C=C Stretches: The isoquinolinium ring will exhibit strong absorptions in this region, characteristic of aromatic double bonds.
- C-N Stretch: The stretching vibration of the C-N bond in the propyl group attached to the ring.
- C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are typically strong and can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For the KBr pellet method, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
- Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet.
- Sample Spectrum: Record the spectrum of the sample.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic systems, like the isoquinolinium ring, have π -electrons that can be excited by UV or visible light, resulting in characteristic absorption bands.

Predicted UV-Vis Spectrum: Isoquinolinium salts typically exhibit multiple absorption bands in the UV region corresponding to $\pi \rightarrow \pi^*$ transitions.

Transition	Predicted λ_{\max} (nm)	Solvent
$\pi \rightarrow \pi$	~220-230	Ethanol/Methanol
$\pi \rightarrow \pi$	~270-280	Ethanol/Methanol
$\pi \rightarrow \pi^*$	~320-330	Ethanol/Methanol

Causality behind Predictions: The extended π -system of the isoquinolinium ring gives rise to these electronic transitions. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.[2][3]

Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **2-Propylisoquinolinium bromide** in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
- **Blank Measurement:** Fill a cuvette with the pure solvent and record a baseline spectrum.
- **Sample Measurement:** Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{\max}).

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For **2-Propylisoquinolinium bromide**, electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for pre-charged molecules (quaternary ammonium salts).

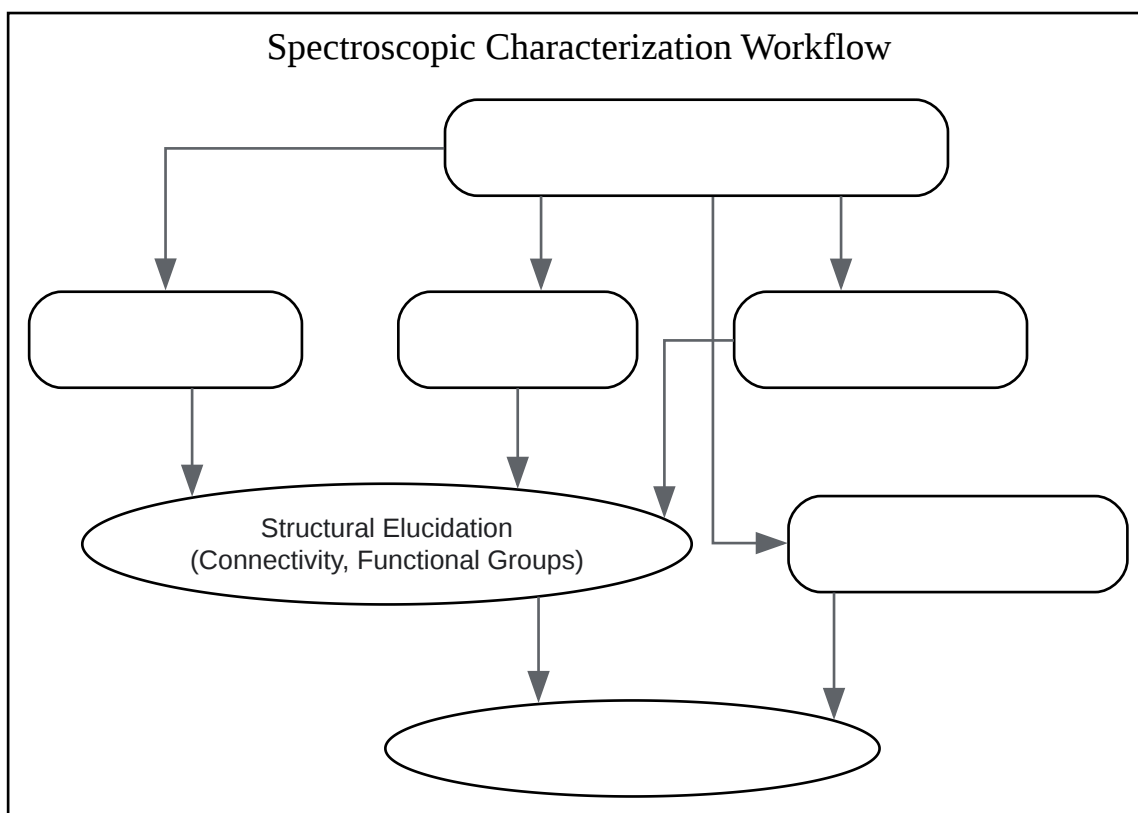
Predicted Mass Spectrum (ESI+): The mass spectrum will show a prominent peak for the 2-Propylisoquinolinium cation.

Ion	Predicted m/z
$[\text{C}_{12}\text{H}_{14}\text{N}]^+$	172.11

Key Feature - Bromine Isotopes: While the cation is detected in positive ion mode, the presence of the bromide counter-ion can be inferred. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio.[4] This characteristic isotopic pattern would be evident in the negative ion mode spectrum or in the fragmentation pattern if the parent ion were to include the bromide. In high-resolution mass spectrometry (HRMS), the exact mass of the cation can be used to confirm its elemental composition.

Experimental Protocol: Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to aid ionization.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- **Ionization:** Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- **Mass Analysis:** The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated.



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Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of **2-Propylisoquinolinium bromide**, employing a combination of NMR, IR, UV-Vis, and Mass Spectrometry, is essential for its unambiguous structural confirmation and purity assessment. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and similar quaternary isoquinolinium compounds. The synergy of these techniques provides a self-validating system, ensuring the scientific integrity of the data and supporting the advancement of research and development in related fields.

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